3-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
3-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a complex organic compound that belongs to the class of triazolobenzothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the benzothiazole moiety, and the linking of these two structures via a sulfanyl bridge. Common reagents used in these reactions include hydrazine derivatives, thiols, and various electrophiles. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
3-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used as a probe to study various biological processes and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Known for their applications in drug discovery and materials science.
1,3,4-Triazoles: Also used in medicinal chemistry and materials science, but with different structural features and properties.
Uniqueness
3-{[2-(3-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to its specific combination of functional groups and structural motifs, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15N3O2S2 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C17H15N3O2S2/c1-21-12-5-4-6-13(11-12)22-9-10-23-16-18-19-17-20(16)14-7-2-3-8-15(14)24-17/h2-8,11H,9-10H2,1H3 |
InChI Key |
YKADQZBLEZCFSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCSC2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
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